5-(2-Bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2-Bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with substituted phenylhydrazines. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Phenyl derivatives.
Substitution: Azides or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as cytochrome P450, which are involved in drug metabolism and detoxification.
Pathways: Inhibition of specific signaling pathways that regulate cell growth and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(2-Fluorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(2-Iodophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(2-Bromophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of other compounds. Additionally, the combination of the bromophenyl and methoxyphenyl groups contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12BrN3OS |
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Molecular Weight |
362.2 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H12BrN3OS/c1-20-11-8-6-10(7-9-11)19-14(17-18-15(19)21)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,21) |
InChI Key |
CLOBXVYKZVGBCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Br |
Origin of Product |
United States |
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